Melting Point Differentiation: 4-Acetyl vs. 4-Methyl Quinolin-2(1H)-one
The melting point of 4-acetyl-1H-quinolin-2-one (194–195 °C) provides a sharp, reproducible thermal transition suitable for identity verification and purity assessment. In comparison, the 4-methyl analog 4-methylquinolin-2(1H)-one melts at 221–223 °C [1], while 4-chloroquinolin-2(1H)-one melts at approximately 254 °C . The ~27 °C difference between the 4-acetyl and 4-methyl derivatives offers a straightforward quality control metric; a procurement specification requiring MP 194–195 °C immediately excludes mislabeled 4-methyl or 4-chloro material.
| Evidence Dimension | Melting point (capillary method, lit.) |
|---|---|
| Target Compound Data | 194–195 °C |
| Comparator Or Baseline | 4-Methylquinolin-2(1H)-one: 221–223 °C; 4-Chloroquinolin-2(1H)-one: ~254 °C |
| Quantified Difference | ΔMP = –27 °C vs. 4-methyl; ΔMP = –59 °C vs. 4-chloro |
| Conditions | Literature-reported melting point data from authoritative chemical databases |
Why This Matters
Melting point serves as a primary identity and purity criterion; a procurement specification of 194–195 °C eliminates confusion with common 4-substituted analogs that may be inadvertently supplied.
- [1] ChemWhat. 2-Hydroxy-4-methylquinoline CAS#: 607-66-9. Melting point: 221–223 °C (lit.). View Source
